molecular formula C18H16ClFN2O B11989721 9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11989721
M. Wt: 330.8 g/mol
InChI Key: XPCFOMMPVJDKRJ-UHFFFAOYSA-N
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Description

9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that combines a pyrazole ring with a benzoxazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyrazole intermediate, followed by its reaction with a benzoxazine precursor under specific conditions such as the presence of a base or catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an alkyl or aryl group .

Scientific Research Applications

9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism by which 9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its specific combination of functional groups and ring structures, which confer unique chemical and physical properties.

Properties

Molecular Formula

C18H16ClFN2O

Molecular Weight

330.8 g/mol

IUPAC Name

9-chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C18H16ClFN2O/c1-18(2)22-16(14-9-12(19)5-8-17(14)23-18)10-15(21-22)11-3-6-13(20)7-4-11/h3-9,16H,10H2,1-2H3

InChI Key

XPCFOMMPVJDKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC=C(C=C3)F)C4=C(O1)C=CC(=C4)Cl)C

Origin of Product

United States

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